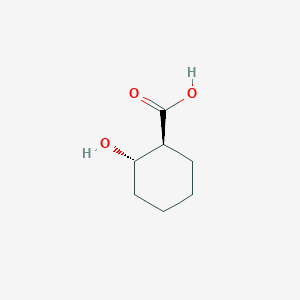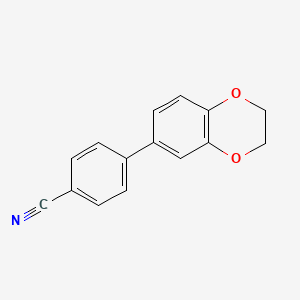
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride: is a chemical compound with the molecular formula C9H8ClF3IN It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a phenacylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4-(trifluoromethyl)benzaldehyde and an amine source.
Reaction Conditions: The key steps involve the formation of the phenacylamine moiety through a series of reactions, including condensation and reduction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The phenacylamine moiety can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and iodine substituents but lacks the phenacylamine moiety.
4-(Trifluoromethyl)phenacylamine: Contains the phenacylamine moiety and trifluoromethyl group but lacks the iodine atom.
3-Iodo-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of the phenacylamine moiety.
Uniqueness
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride is unique due to the combination of the trifluoromethyl group, iodine atom, and phenacylamine moiety. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
Molecular Formula |
C9H8ClF3INO |
|---|---|
Molecular Weight |
365.52 g/mol |
IUPAC Name |
2-amino-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F3INO.ClH/c10-9(11,12)6-2-1-5(3-7(6)13)8(15)4-14;/h1-3H,4,14H2;1H |
InChI Key |
FSEQIHUKCLVSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)I)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


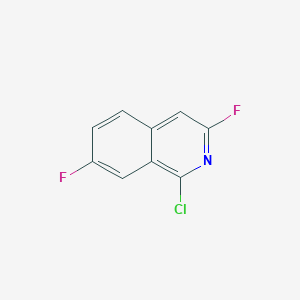
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
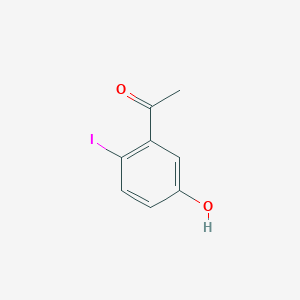
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)


![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
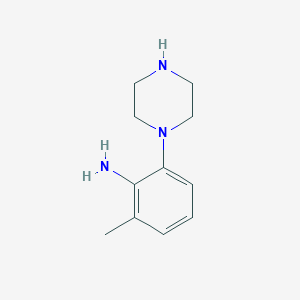
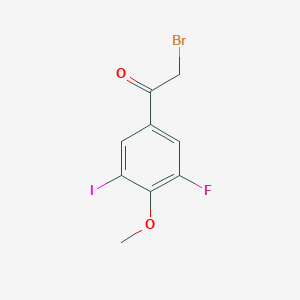

![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
